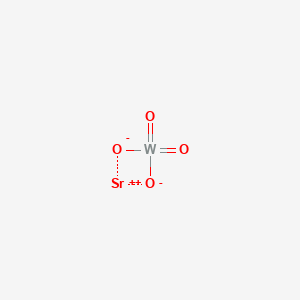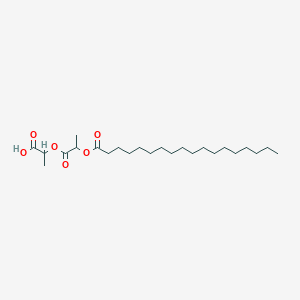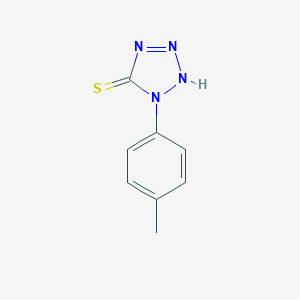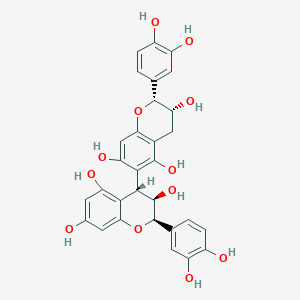
Methyl 2-methylcyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methylcyclobutane-1-carboxylate is an organic compound with the molecular formula C7H12O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-methylcyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methylcyclobutanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product .
Industrial Production Methods: In industrial settings, the production of methyl 2-methylcyclobutanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-methylcyclobutanecarboxylic acid and methanol.
Reduction: Reduction of the ester with lithium aluminum hydride produces the corresponding alcohol.
Grignard Reaction: Reaction with Grignard reagents can form tertiary alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Grignard Reaction: Grignard reagents (RMgX) in anhydrous ether.
Major Products:
Hydrolysis: 2-methylcyclobutanecarboxylic acid and methanol.
Reduction: 2-methylcyclobutanemethanol.
Grignard Reaction: Tertiary alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-methylcyclobutane-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 2-methylcyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Methyl cyclobutanecarboxylate: Lacks the methyl group on the cyclobutane ring.
Ethyl 2-methylcyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-methylcyclobutane-1-carboxylate is unique due to the presence of both a methyl group on the cyclobutane ring and a methyl ester group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Propiedades
Número CAS |
14132-44-6 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
methyl 2-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-6(5)7(8)9-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
IPLXTRMYBBOEKU-UHFFFAOYSA-N |
SMILES |
CC1CCC1C(=O)OC |
SMILES canónico |
CC1CCC1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)




